molecular formula C12H8F4N2O B13661618 2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone

2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone

Cat. No.: B13661618
M. Wt: 272.20 g/mol
InChI Key: QQRVHOCJIHEUNF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone is unique due to the presence of both a pyrazole ring and multiple fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8F4N2O

Molecular Weight

272.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-fluoro-2-(5-methylpyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H8F4N2O/c1-7-4-5-17-18(7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3

InChI Key

QQRVHOCJIHEUNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C2=C(C=CC(=C2)F)C(=O)C(F)(F)F

Origin of Product

United States

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